trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile
Overview
Description
trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile: is a chemical compound with the molecular formula C14H24N2O2 and a molecular weight of 252.36 g/mol . It is also known by its IUPAC name, tert-butyl [4-(cyanomethyl)cyclohexyl]methylcarbamate . This compound is typically a white to yellow solid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile typically involves the reaction of 4-aminomethylcyclohexane with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine . This intermediate is then reacted with cyanomethyl bromide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile can undergo nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a catalyst.
Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or methanol (MeOH).
Reduction: Reagents like LiAlH4 in ether or hydrogen gas over a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or ethers.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry: trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems and to develop new bioactive molecules .
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators .
Industry: In the chemical industry, it is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile depends on its specific applicationThe nitrile group can form hydrogen bonds or participate in nucleophilic addition reactions, while the Boc-protected amine can be deprotected to reveal a primary amine that can interact with biological targets .
Comparison with Similar Compounds
- trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid
- trans-1-(Boc-amino)-4-(N-methoxy-N-methylcarbamoyl)cyclohexane
Uniqueness: trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile is unique due to its combination of a nitrile group and a Boc-protected amine, which allows for versatile chemical modifications and applications in various fields . Its structural features make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
tert-butyl N-[[4-(cyanomethyl)cyclohexyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h11-12H,4-8,10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHSAPVSNPCWLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.